N,N-Diethylethylenediamine

Coordination Chemistry Ligand Design X-ray Crystallography

Source high-purity N,N-Diethylethylenediamine for advanced coordination chemistry, pharmaceutical synthesis, and carbon capture R&D. Its unique asymmetric structure—primary and tertiary amines—offers distinct steric and electronic properties for fine-tuning catalyst geometry. Bulk quantities and custom packaging available for industrial process development.

Molecular Formula C6H16N2
Molecular Weight 116.2 g/mol
CAS No. 100-36-7
Cat. No. B122027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylethylenediamine
CAS100-36-7
SynonymsN,N-Diethylethylenediamine;  N1,N1-Diethyl-1,2-ethanediamine;  1-Amino-2-(N,N-diethylamino)ethane;  1-Amino-2-(diethylamino)ethane;  2-(Diethylamino)ethanamine;  N,N-Diethyl-1,2-diaminoethane;  N,N-Diethyl-1,2-ethanediamine;  N,N-Diethyl-1,2-ethylenediamine
Molecular FormulaC6H16N2
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCN(CC)CCN
InChIInChI=1S/C6H16N2/c1-3-8(4-2)6-5-7/h3-7H2,1-2H3
InChIKeyUDGSVBYJWHOHNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylethylenediamine (CAS 100-36-7): Properties, Applications, and Strategic Procurement Guide


N,N-Diethylethylenediamine (CAS 100-36-7) is an asymmetrical aliphatic diamine, distinguished by a primary amine and a tertiary amine functional group, giving it unique chelating properties . It is a colorless liquid with a boiling point of 145-147°C, a density of 0.827 g/mL at 25°C, and is miscible with water and most organic solvents [1]. This compound serves as a critical intermediate in synthesizing pharmaceuticals like procainamide and local anesthetics, and as a ligand in coordination chemistry [2].

Why Generic Substitution of N,N-Diethylethylenediamine (100-36-7) Can Lead to Suboptimal Outcomes


The performance of a diamine in a given application is highly sensitive to its substitution pattern. N,N-Diethylethylenediamine's unique asymmetrical structure (primary and tertiary amine) dictates its coordination geometry, steric bulk, and basicity, which are fundamentally different from symmetrical analogues like N,N'-diethylethylenediamine or less sterically hindered ligands like ethylenediamine [1]. These molecular differences translate directly into quantifiable variations in reaction selectivity, metal complex stability, and physical properties, meaning in-class compounds cannot be simply interchanged without impacting experimental or process outcomes [2].

Quantitative Comparative Evidence for N,N-Diethylethylenediamine (100-36-7)


Coordination Geometry: N,N-Diethylethylenediamine vs. N,N-Dimethylethylenediamine

N,N-Diethylethylenediamine and N,N-dimethylethylenediamine were both used to synthesize trans-[Ni(H2O)2(diamine)2]Cl2 complexes, allowing a direct comparison of their effect on metal coordination geometry [1].

Coordination Chemistry Ligand Design X-ray Crystallography

Synthetic Selectivity: N,N-Diethylethylenediamine vs. Alternative Routes

A specific catalyst system (D001-CC) was optimized for the synthesis of N,N-diethylethylenediamine, achieving a high selectivity and yield under defined conditions [1].

Organic Synthesis Catalysis Process Chemistry

Metal Complexation Thermodynamics: N,N-Diethylethylenediamine vs. Ethylenediamine

Flow microcalorimetry studies compared the enthalpy changes for protonation and copper(II) complex formation of N,N-diethylethylenediamine with the unsubstituted ethylenediamine [1].

Thermodynamics Calorimetry Complexation

CO2 Capture Performance: N,N-Diethylethylenediamine vs. Alkanolamines and Other Diamines

A comparative study evaluated N,N-diethylethylenediamine against other amines for direct air capture of CO2, quantifying its absorption efficiency relative to industry-standard alkanolamines and related diamines [1].

Carbon Capture Environmental Chemistry Sorbent Evaluation

Physical Properties: N,N-Diethylethylenediamine vs. N,N-Dimethylethylenediamine

Key physical properties of N,N-diethylethylenediamine are compared to those of its close analog, N,N-dimethylethylenediamine, highlighting how increased alkyl substitution alters its handling and process characteristics [1][2].

Physical Chemistry Process Engineering Solvent Selection

Strategic Application Scenarios for N,N-Diethylethylenediamine (100-36-7)


Custom Ligand Design for Controlled Metal Complex Geometry

For researchers synthesizing metal complexes where the steric environment around the metal center is critical, N,N-diethylethylenediamine offers a quantifiably different coordination geometry compared to its dimethyl analog. As evidenced by X-ray crystallography, the Ni-N(Et)2 bond length is 0.088 Å longer than the Ni-N(Me)2 bond, a significant structural change [1]. This allows for the fine-tuning of a complex's electronic and catalytic properties, providing a distinct tool for coordination chemists.

High-Efficiency Synthesis and Process Development

In process chemistry, a high and reliable yield is paramount for economic viability. The demonstrated 97% yield for synthesizing N,N-diethylethylenediamine using an optimized ion-exchange resin catalyst provides a robust and efficient method for its preparation [2]. This established synthetic route ensures a reliable and cost-effective supply chain for procurement of this compound in large quantities, differentiating it from less efficiently produced analogues.

Advanced Sorbent Development for Direct Air Capture (DAC) of CO2

In the field of environmental remediation and carbon capture, selecting the right amine sorbent is critical. N,N-diethylethylenediamine has been directly benchmarked against conventional alkanolamines and other diamines in 24-hour CO2 absorption experiments, demonstrating its distinct performance profile as a liquid sorbent for DAC [3]. This evidence positions it as a strategically important alternative for researchers and engineers developing next-generation, more efficient carbon capture technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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